molecular formula C7H5ClFNO2 B580887 Methyl 3-chloro-5-fluoropyridine-2-carboxylate CAS No. 1214387-31-1

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Cat. No. B580887
M. Wt: 189.57
InChI Key: CEGSHNULHUHZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-fluoropyridine-2-carboxylate (MFC) is an organic compound with a wide range of applications in the scientific research field. It is a halogenated pyridine derivative with a methyl group attached to the nitrogen atom. MFC is a useful reagent for synthetic organic chemistry, as well as a valuable tool for studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

  • Synthesis of Fluorinated Pyridines

    • Field : Organic Chemistry
    • Application : This compound is used as a starting material for the synthesis of some herbicides and insecticides . It’s also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
    • Method : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
    • Results : The results of this application are not specified in the source .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agricultural Chemistry
    • Application : This compound is used as a chemical intermediate for the synthesis of several crop-protection products .
    • Method : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used .
    • Results : The results of this application are not specified in the source .
  • Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

    • Field : Organic Chemistry
    • Application : This compound is used in the nucleophilic aromatic substitution of the nitro group in 3-nitro-pyridyl carboxylate .
    • Method : The nitro group in 3-nitro-pyridyl carboxylate 1 is substituted with fluoride anion .
    • Results : Methyl 3-fluoropyridine-4-carboxylate is obtained in 38% yield .

properties

IUPAC Name

methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGSHNULHUHZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673248
Record name Methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

CAS RN

1214387-31-1
Record name Methyl 3-chloro-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.